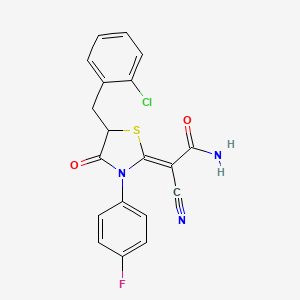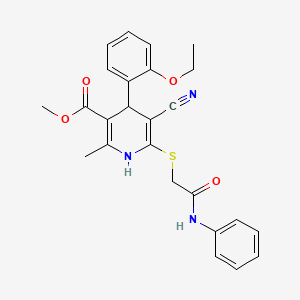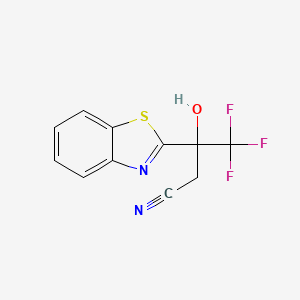
3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their pharmaceutical and biological activity and are used in various fields such as biochemistry and medicinal chemistry .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure of “3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile” would require more specific information.Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole compounds can vary widely depending on their specific structure. Generally, they are solid at room temperature .Applications De Recherche Scientifique
Anti-Tumor Activity
4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a quinol derivative with a structure related to 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile, has demonstrated significant anti-tumor activity against human breast, colon, and renal cancer cell lines. This compound undergoes hydrolysis in an aqueous solution to generate an oxenium ion intermediate, which is selectively trapped by N(3)(-) in an aqueous environment. The presence of the benzothiazol-2-yl substituent influences the rate of ionization and stability of the intermediate, contributing to its anti-tumor properties (Wang et al., 2009).
Sensing Magnesium and Zinc Cations
Benzothiazole analogs have been used for the development of fluorescent probes. Specifically, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole and its analog have been synthesized and applied as fluorescent probes for sensing magnesium and zinc cations. These compounds show sensitivity to pH changes and exhibit large fluorescence enhancement under basic conditions, attributable to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic environments. Two specific benzothiazole derivatives showed superior stability and higher inhibition efficiencies compared to previously reported inhibitors in this family. These compounds can adsorb onto surfaces through both physical and chemical means, demonstrating the potential of benzothiazole derivatives in corrosion protection applications (Hu et al., 2016).
Photoluminescence
Zn(II) complexes of fluorine-containing, benzothiazole-derived ligands have been synthesized and characterized, demonstrating significant photoluminescence. These complexes exhibit mononuclear structures and sublime easily. Their fluorinated nature leads to broad visible photoluminescence, making them interesting candidates for optoelectronic applications (Li et al., 2013).
Anti-Hyperalgesic and Anti-Edematogenic Effects
Compounds derived from the cyclocondensation reaction of 4-aryl-1,1,1-trifluoro-4-methoxybut-3-en-2-ones or 1-aryl-4,4,4-trifluoro-butane-1,3-diones, containing a benzothiazol-2-yl moiety, were tested for their effect on a pathological pain model in mice. Some of these compounds exhibited anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, suggesting potential therapeutic applications (Lobo et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the bacterial cell wall
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival . The downstream effects of this disruption include the death of the bacteria and the potential resolution of the tuberculosis infection .
Pharmacokinetics
The compound’s effectiveness againstMycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The primary result of the action of this compound is the inhibition of the DprE1 enzyme, leading to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption results in the death of the bacteria, potentially leading to the resolution of the tuberculosis infection .
Safety and Hazards
Orientations Futures
Benzothiazole compounds continue to be of interest in the field of medicinal chemistry due to their broad spectrum of biological activities. Future research may focus on the development of new synthetic processes, the discovery of new biological activities, and the design of benzothiazole derivatives with improved potency and selectivity .
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTBKENXWAJCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CC#N)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)
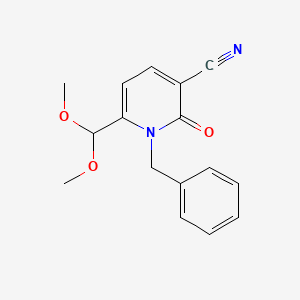
![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)
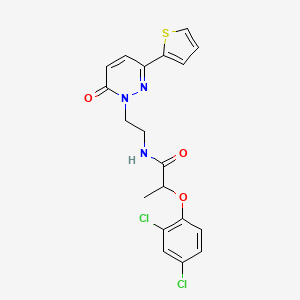
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)

![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)
![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2947603.png)
![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)
